1-(2-Hydroxyethyl)-4-piperidone ethylene ketal
Overview
Description
1-(2-Hydroxyethyl)-4-piperidone ethylene ketal is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a piperidone ring, a hydroxyethyl group, and an ethylene ketal moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of bioplasticizers , suggesting that its targets could be the components of certain polymers.
Mode of Action
The compound interacts with its targets through a series of chemical reactions. It’s synthesized from levulinic acid via a protecting-group-free three-step process . A solvent-free reaction between ethylene glycol and selected carboxylic acids leads selectively to different 2-hydroxyethyl esters, which, in the second step, react with the carboxylic moiety of levulinic acid .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the synthesis of bioplasticizers . The compound shows remarkable miscibility with polyhydroxyalkanoates (PHB), a model semicrystalline biopolyester . This interaction affects the thermal and mechanical properties of PHB, enhancing its processability and diffusion .
Result of Action
The compound has a significant plasticization effect, reducing the glass transition and melting temperatures of PHB . This leads to an overall reduction in the typical brittleness of PHB, expanding the temperature range in which PHB can be processed without thermal degradation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature and the presence of certain catalysts can affect the efficiency of the synthesis process . Moreover, the compound’s stability and efficacy as a bioplasticizer could be influenced by the specific properties of the polymer it’s being incorporated into .
Preparation Methods
The synthesis of 1-(2-Hydroxyethyl)-4-piperidone ethylene ketal typically involves the reaction of 1-(2-Hydroxyethyl)-4-piperidone with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in a suitable solvent, such as benzene, under Dean-Stark conditions to remove water and drive the reaction to completion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-Hydroxyethyl)-4-piperidone ethylene ketal undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The piperidone ring can be reduced to form piperidine derivatives.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. .
Scientific Research Applications
1-(2-Hydroxyethyl)-4-piperidone ethylene ketal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals
Comparison with Similar Compounds
1-(2-Hydroxyethyl)-4-piperidone ethylene ketal can be compared with similar compounds such as:
1-(2-Hydroxyethyl)-4-piperidone: Lacks the ethylene ketal moiety, resulting in different chemical properties.
4-Piperidone ethylene ketal: Lacks the hydroxyethyl group, affecting its reactivity and applications.
1-(2-Hydroxyethyl)-4-piperidone methyl ketal: Contains a methyl ketal group instead of an ethylene ketal, leading to variations in stability and reactivity
Properties
IUPAC Name |
2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c11-6-5-10-3-1-9(2-4-10)12-7-8-13-9/h11H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTUQQILCNMBLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584686 | |
Record name | 2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37443-73-5 | |
Record name | 2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Hydroxyethyl)-4-piperidone ethylene ketal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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